molecular formula C8H13N3O2 B13148687 tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13148687
M. Wt: 183.21 g/mol
InChI Key: LNDFZFSTAUTMJD-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

tert-butyl 5-methyl-2H-triazole-4-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5-6(10-11-9-5)7(12)13-8(2,3)4/h1-4H3,(H,9,10,11)

InChI Key

LNDFZFSTAUTMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNN=C1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process involving the cycloaddition of azides and alkynesThis reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted triazole derivatives with various functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Biological Activity

tert-Butyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the triazole family, known for its diverse biological activities. This compound's structure includes a triazole ring and a tert-butyl group, which enhance its lipophilicity and potential bioavailability. The following sections detail its biological activities, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₄N₆O₃
  • Molecular Weight : Approximately 266.26 g/mol
  • Structural Features :
    • Triazole ring
    • Tert-butyl group which enhances solubility
    • Carboxylate functional group

Antitumor Activity

Several studies have indicated that derivatives of triazoles exhibit potential in cancer treatment. Specifically, compounds like this compound have shown promising antitumor properties. The mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Antiviral Properties

Research has highlighted the antiviral potential of triazole derivatives against various viruses, including coronaviruses. The compound may inhibit viral replication through interaction with viral proteins or host cell receptors.

Antimicrobial Effects

The triazole ring allows for interactions with microbial enzymes, leading to antimicrobial activity. Preliminary findings suggest that this compound may exhibit significant antimicrobial properties against a range of pathogens.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The triazole ring can bind to enzymes critical for cellular processes, disrupting their function.
  • Receptor Interaction : The compound may modulate receptor activity involved in various signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-MethyltriazoleTriazole ringAntimicrobial
Oxadiazole derivativesOxadiazole ringAnti-inflammatory
AryltriazolesAryl substituents on triazolesAntitumor

The unique combination of oxadiazole and triazole functionalities in this compound enhances its biological profile compared to other similar compounds.

Study on Antitumor Activity

A study conducted on various triazole derivatives demonstrated that those containing the tert-butyl group exhibited enhanced antitumor efficacy in vitro. The findings suggested that the presence of this group improved the compound's binding affinity to target proteins involved in tumor growth regulation.

Antiviral Activity Research

In a recent investigation focused on antiviral agents targeting coronaviruses, compounds similar to this compound were shown to inhibit viral replication significantly. The study reported an inhibition rate exceeding 50% at specific concentrations.

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